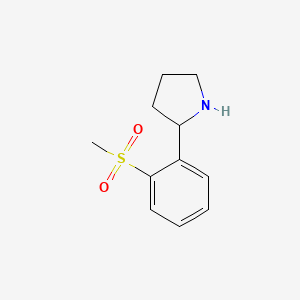
2-(2-Methanesulfonylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methanesulfonylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO2S. It features a pyrrolidine ring attached to a methanesulfonylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylphenyl)pyrrolidine typically involves the reaction of 2-bromomethanesulfonylbenzene with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring attacks the bromine-substituted carbon, displacing the bromine atom and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methanesulfonylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-(2-Methanesulfonylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methanesulfonylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness
2-(2-Methanesulfonylphenyl)pyrrolidine is unique due to the presence of the methanesulfonylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |
Clave InChI |
MJDOCSSQQVUQPZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


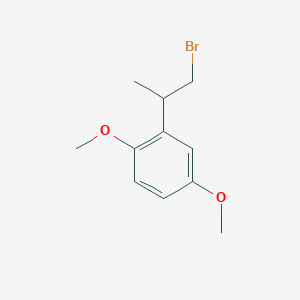
![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
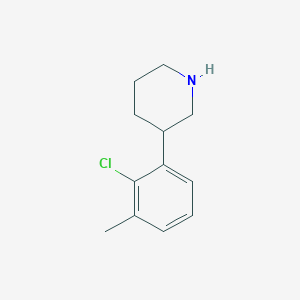
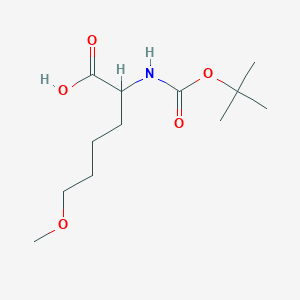
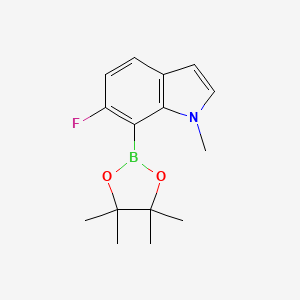

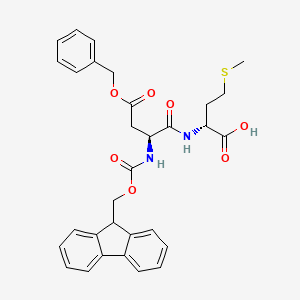
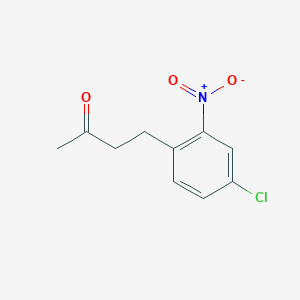


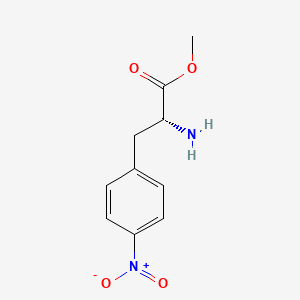

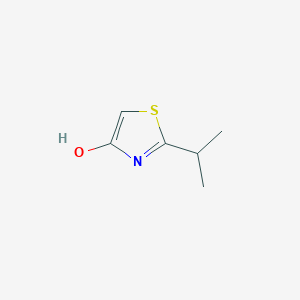
![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
